2-[(4-iodophenyl)sulfonyl-methylamino]benzoic acid
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Overview
Description
2-[(4-Iodophenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C14H12INO4S and a molecular weight of 417.22 g/mol. This compound is characterized by the presence of an iodophenyl group, a sulfonyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)sulfonylamino]benzoic acid typically involves the following steps:
Sulfonylation: The addition of the sulfonyl group to the iodophenyl compound.
Amidation: The formation of the amide bond between the sulfonyl iodophenyl compound and benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination, sulfonylation, and amidation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)sulfonylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Iodophenyl)sulfonylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The iodophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-Iodophenyl)sulfonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodophenyl group enhances its potential for substitution reactions, while the sulfonyl group provides strong interactions with biological targets.
Properties
Molecular Formula |
C14H12INO4S |
---|---|
Molecular Weight |
417.22 g/mol |
IUPAC Name |
2-[(4-iodophenyl)sulfonyl-methylamino]benzoic acid |
InChI |
InChI=1S/C14H12INO4S/c1-16(13-5-3-2-4-12(13)14(17)18)21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,17,18) |
InChI Key |
VVOWLNUXUAGTCN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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